{(5E)-5-[2-(morpholin-4-yl)-5-nitrobenzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid
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Overview
Description
{(5E)-5-[2-(morpholin-4-yl)-5-nitrobenzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid is a complex organic compound characterized by its unique structure, which includes a morpholine ring, a nitrobenzylidene group, and a thiazolidinone moiety
Preparation Methods
The synthesis of {(5E)-5-[2-(morpholin-4-yl)-5-nitrobenzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid typically involves multiple steps, including the formation of intermediate compounds One common synthetic route involves the condensation of 2-(morpholin-4-yl)-5-nitrobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediateThe reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like acetic acid or hydrochloric acid to facilitate the reactions .
Chemical Reactions Analysis
{(5E)-5-[2-(morpholin-4-yl)-5-nitrobenzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives, such as the reduction of the nitro group to an amine.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.
Cyclization: The thiazolidinone ring can undergo cyclization reactions to form more complex ring structures.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
{(5E)-5-[2-(morpholin-4-yl)-5-nitrobenzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Medicine: It is being investigated for its potential therapeutic properties, including its use as an antimicrobial and anticancer agent.
Mechanism of Action
The mechanism of action of {(5E)-5-[2-(morpholin-4-yl)-5-nitrobenzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid involves its interaction with specific molecular targets and pathways. The nitrobenzylidene group can interact with enzymes and proteins, leading to inhibition or modulation of their activity. The thiazolidinone ring can form covalent bonds with target molecules, enhancing the compound’s binding affinity and specificity. These interactions can result in various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
{(5E)-5-[2-(morpholin-4-yl)-5-nitrobenzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid can be compared with other similar compounds, such as:
2-Morpholin-4-ylbenzoic acid: This compound also contains a morpholine ring but lacks the thiazolidinone and nitrobenzylidene groups, making it less complex and potentially less versatile in its applications.
2-Morpholin-4-yl-7-phenyl-4H-chromen-4-one: This compound has a chromenone ring instead of a thiazolidinone ring, which may result in different chemical and biological properties.
2-Morpholin-4-yl-benzothiazole: This compound contains a benzothiazole ring, which can confer different reactivity and biological activity compared to the thiazolidinone ring.
Properties
Molecular Formula |
C16H15N3O6S2 |
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Molecular Weight |
409.4 g/mol |
IUPAC Name |
2-[(5E)-5-[(2-morpholin-4-yl-5-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid |
InChI |
InChI=1S/C16H15N3O6S2/c20-14(21)9-18-15(22)13(27-16(18)26)8-10-7-11(19(23)24)1-2-12(10)17-3-5-25-6-4-17/h1-2,7-8H,3-6,9H2,(H,20,21)/b13-8+ |
InChI Key |
MWJHHQLDTTZVHD-MDWZMJQESA-N |
Isomeric SMILES |
C1COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])/C=C/3\C(=O)N(C(=S)S3)CC(=O)O |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])C=C3C(=O)N(C(=S)S3)CC(=O)O |
Origin of Product |
United States |
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